[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a complex organic molecule It features multiple functional groups, including hydroxyl groups, a furanone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the furanone ring and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Protection and deprotection of hydroxyl groups: Protecting groups may be used to prevent unwanted reactions at the hydroxyl sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furanone ring can be reduced to form a dihydrofuran ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the furanone ring would yield dihydrofuran derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on various biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Affecting cellular pathways: Influencing signaling pathways within cells to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other furanone derivatives or methoxyphenyl compounds. Examples include:
Furanone derivatives: Compounds with similar furanone rings but different substituents.
Methoxyphenyl compounds: Compounds with methoxyphenyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C30H32O12 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H32O12/c1-30(2,23-12-17-11-16-6-9-25(33)40-19(16)13-20(17)39-23)42-29-28(36)27(35)26(34)22(41-29)14-38-24(32)8-5-15-4-7-18(31)21(10-15)37-3/h4-11,13,22-23,26-29,31,34-36H,12,14H2,1-3H3/b8-5+/t22-,23?,26-,27+,28-,29+/m1/s1 |
InChI Key |
AIKVOZSRVVMWGS-QSRVXMLKSA-N |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.